An In-depth Technical Guide to the Core Properties of Imidazolidin-4-one Hydrochloride
An In-depth Technical Guide to the Core Properties of Imidazolidin-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the fundamental chemical and physical properties of imidazolidin-4-one hydrochloride. It includes key quantitative data, detailed experimental protocols for property determination, and a summary of its synthesis and biological significance, designed to support research and development activities.
Core Physical and Chemical Properties
Imidazolidin-4-one hydrochloride is a heterocyclic organic compound that serves as a foundational structure in medicinal chemistry.[1] Its basic properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1373253-20-3 | [2] |
| Molecular Formula | C₃H₇ClN₂O | [3] |
| Molecular Weight | 122.55 g/mol | [4] |
| Appearance | White to Yellow Solid | |
| Melting Point | 143°C (decomposition) | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room temperature | |
| IUPAC Name | 4-imidazolidinone hydrochloride |
Synthesis and Chemical Reactivity
The imidazolidin-4-one scaffold is a valuable building block in synthetic chemistry. Derivatives are commonly synthesized through the condensation of α-amino amides with various aldehydes or ketones.[1][5] A notable catalyst for this reaction is thiamin hydrochloride (Vitamin B1), which offers an efficient and environmentally friendly pathway.[5]
A key chemical property of this scaffold is its susceptibility to hydrolysis. Under certain conditions, the ring can be cleaved to release the constituent amino acid amide and carbonyl compound.[6] This characteristic has been exploited in the development of "pro-fragrances," where the imidazolidin-4-one structure acts as a carrier for the controlled release of volatile aldehydes and ketones.[7]
Biological Significance and Applications
The imidazolidin-4-one moiety is a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules.[5] Derivatives of this core structure have demonstrated a wide range of biological activities.
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Antibacterial Agents : Certain bis-cyclic imidazolidin-4-one derivatives have been developed as potent, broad-spectrum antibacterial agents that mimic host defense peptides.[8] These compounds can combat multidrug-resistant bacteria by disrupting their cellular membranes.[8]
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Anticancer Activity : Novel imidazolidin-4-one derivatives have been shown to induce apoptosis (programmed cell death) in colorectal cancer cell lines.[9] The mechanism involves the generation of reactive oxygen species (ROS), which in turn activates cellular pathways leading to cancer cell death.[9]
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Antimalarial Properties : Peptidomimetic derivatives incorporating the imidazolidin-4-one ring have shown activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[10]
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Other Activities : The scaffold is also found in compounds investigated for inhibiting p53-MDM2 activity and 5-lipoxygenase activating protein (FLAP) activity.[5]
Experimental Protocols
The following sections detail standard methodologies for the characterization of imidazolidin-4-one hydrochloride.
The melting point is determined using a capillary melting point apparatus.
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Sample Preparation : A small amount of the dry, crystalline imidazolidin-4-one hydrochloride is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup : The capillary tube is placed in the heating block of the melting point apparatus.
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Measurement : The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
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Data Recording : The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. Given that the compound decomposes, the temperature at which decomposition (e.g., charring, gas evolution) begins is noted.[11]
A qualitative assessment of solubility can be performed in various solvents.
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Procedure : To approximately 1 mL of a chosen solvent (e.g., water, ethanol, dichloromethane) in a test tube, add a small, measured amount (e.g., 10 mg) of imidazolidin-4-one hydrochloride.
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Observation : The mixture is agitated using a vortex mixer for 30-60 seconds.
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Analysis : The sample is visually inspected for the dissolution of the solid. The process can be repeated with increasing amounts of solute to estimate solubility. The hydrochloride salt form is expected to be soluble in polar protic solvents like water and alcohols.
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.
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Sample Preparation : Approximately 5-10 mg of imidazolidin-4-one hydrochloride is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
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Data Acquisition : The sample is placed in an NMR spectrometer (e.g., 400 MHz or higher). Standard 1D ¹H and ¹³C spectra are acquired. Two-dimensional experiments like COSY and HSQC can be performed for more detailed structural assignment.[12][13]
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Data Analysis : The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the proton and carbon environments within the molecule, consistent with the imidazolidin-4-one structure.[12]
Safety and Handling
Imidazolidin-4-one hydrochloride should be handled with appropriate safety precautions in a laboratory setting.
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Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Handling : Use in a well-ventilated area or under a fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[14][15]
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Storage : Keep container tightly closed in a dry and well-ventilated place.[14]
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 2abiotech.net [2abiotech.net]
- 3. Imidazolidin-4-one hydrochloride | C3H7ClN2O | CID 56965782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Imidazolidin-4-one peptidomimetic derivatives of primaquine: synthesis and antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IMidazolidin-4-one hydrochloride | 1373253-20-3 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. The Application of a Desktop NMR Spectrometer in Drug Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
